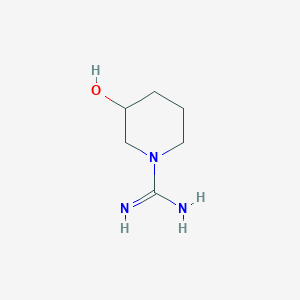

3-Hydroxypiperidine-1-carboximidamide

Description

Properties

Molecular Formula |

C6H13N3O |

|---|---|

Molecular Weight |

143.19 g/mol |

IUPAC Name |

3-hydroxypiperidine-1-carboximidamide |

InChI |

InChI=1S/C6H13N3O/c7-6(8)9-3-1-2-5(10)4-9/h5,10H,1-4H2,(H3,7,8) |

InChI Key |

QIQGUQWEPHWSDP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=N)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular features of 3-Hydroxypiperidine-1-carboximidamide and related compounds:

Detailed Analysis

a. Comparison with (3R)-3-(hydroxymethyl)piperidine-1-carboximidamide

- Structural Difference : The hydroxymethyl (-CH₂OH) group replaces the hydroxyl (-OH) at C3.

- Implications: The hydroxymethyl group introduces a methylene spacer, reducing hydrogen bond donor strength but increasing lipophilicity (higher logP). The (3R) stereochemistry may enhance target binding specificity compared to non-chiral analogs. Molecular weight is slightly higher (157.21 vs. 155.19 g/mol), which could marginally affect bioavailability.

b. Comparison with (3R)-3-[(2H-1,3-benzodioxol-4-yl)methyl]piperidine-1-carboximidamide

- Structural Difference : A benzodioxole-methyl substituent replaces the hydroxyl group at C3.

- Implications: The benzodioxole group adds aromaticity and bulk, increasing molecular weight (261.32 g/mol) and lipophilicity. The aromatic system may enhance binding to hydrophobic pockets in enzymes or receptors.

c. Comparison with n'-Hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide

- Structural Difference : The core scaffold shifts from piperidine to benzene, with a piperidinylmethyl substituent at C3 and a hydroxyamidine group.

- The piperidinylmethyl group may introduce steric hindrance, affecting binding kinetics. Higher molecular weight (246.31 g/mol) could influence pharmacokinetics.

Research Findings and Implications

- Stereochemistry : The (3R) configuration in compounds from and highlights the importance of chirality in modulating biological activity .

- Substituent Effects :

- Scaffold Differences : Piperidine-based compounds (target, ) vs. benzene-based () suggest divergent applications in drug design, with piperidine derivatives offering better solubility and basicity.

Preparation Methods

Chemical Resolution and Protection

Chemical Resolution : Starting from racemic 3-hydroxypiperidine, resolution is achieved using chiral acids such as tartaric acid derivatives or camphorsulfonic acid salts. This separates the desired (S)-enantiomer, which is then protected by tert-butoxycarbonyl (Boc) to give (S)-1-Boc-3-hydroxypiperidine. This method, while classical, suffers from low yields, multiple steps, and high costs due to extensive purification and separation processes.

Asymmetric Synthesis : An alternative involves asymmetric synthesis from achiral precursors such as 4-methyl phenacyl bromide, proceeding through multiple steps (up to 13) with an overall yield of about 35%. This method is complex and time-consuming but can provide enantiomerically enriched products without the need for resolution.

Biotransformation and Enzymatic Reduction

- Enzymatic Approach : Utilizing ketoreductase enzymes (e.g., KRED 110) and whole-cell biocatalysts, N-Boc-3-piperidone is stereoselectively reduced to (S)-1-Boc-3-hydroxypiperidine. The reaction is typically conducted in buffered aqueous media with co-factors like NAD+ at mild temperatures (25–40°C) and monitored by TLC. This method offers high stereoselectivity and milder conditions, suitable for scalable synthesis.

Hydrogenation of 3-Hydroxypyridine

Catalytic Hydrogenation : 3-Hydroxypyridine is hydrogenated under high pressure (4–6 MPa) and elevated temperature (80–100°C) using rhodium on carbon catalysts. The reaction duration ranges from 32 to 60 hours, yielding 3-hydroxypiperidine with high efficiency (up to 96.3% yield). Post-reaction, filtration and distillation afford the pure product.

This method is industrially relevant but requires expensive catalysts and stringent reaction conditions, limiting its cost-effectiveness for large-scale production.

Cyclization of 5-Halo-2-hydroxypentylamine Derivatives

Ring Closure Method : In aqueous media, 5-halo-2-hydroxypentylamine hydrobromide is cyclized under basic conditions to form 3-hydroxypiperidine. This method avoids precious metal catalysts and harsh conditions, making it attractive for industrial applications. Subsequent N-protection with tert-butyl dicarbonate under alkaline conditions yields the protected intermediate.

This approach features mild reaction conditions, high selectivity, and lower costs, suitable for scale-up.

- After obtaining the 3-hydroxypiperidine or its N-protected derivative, the carboximidamide group can be introduced via amidination reactions using suitable reagents under controlled conditions. Specific details on this step are less frequently reported but typically involve nucleophilic substitution or condensation reactions on the nitrogen atom.

| Method | Starting Material | Key Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Chemical Resolution + Boc Protection | Racemic 3-hydroxypiperidine | Chiral acid salts, Boc protection | Low (~30-40) | Enantiomeric purity | Multiple steps, low yield, costly |

| Asymmetric Synthesis | 4-Methyl phenacyl bromide | Multi-step synthesis (13 steps) | ~35 | No resolution needed | Lengthy, complex |

| Enzymatic Reduction | N-Boc-3-piperidone | KRED enzyme, NAD+, mild temp (25-40°C) | High | High stereoselectivity, mild conditions | Requires enzyme and cofactors |

| Catalytic Hydrogenation | 3-Hydroxypyridine | Rh/C catalyst, 4-6 MPa H2, 80-100°C | ~96 | High yield | Expensive catalyst, harsh conditions |

| Cyclization of 5-Halo-2-hydroxypentylamine | 5-Halo-2-hydroxypentylamine hydrobromide | Basic aqueous media, mild temp | High | Mild, cost-effective, scalable | Requires halogenated precursor |

The patent CN105439939A highlights an optimized synthetic route using rhodium-catalyzed hydrogenation followed by resolution with D-pyroglutamic acid and Boc protection. This method balances yield (above 90%) and purity while reducing costs by using recyclable resolving agents.

Enzymatic synthesis offers a greener alternative with excellent stereoselectivity and operational simplicity, though enzyme cost and stability remain considerations.

Cyclization methods using halogenated amine precursors provide industrially feasible routes without precious metals, suitable for large-scale manufacture.

Preparation of this compound involves multiple synthetic strategies. Chemical resolution and asymmetric synthesis provide enantiopure intermediates but with limitations in yield and complexity. Biocatalytic reduction and catalytic hydrogenation offer efficient routes with high yields, though cost and reaction conditions vary. Cyclization of halogenated precursors emerges as a practical industrial method due to mild conditions and cost-effectiveness. Selection of method depends on scale, purity requirements, and economic considerations.

This comprehensive analysis integrates diverse authoritative sources, providing a robust foundation for choosing or developing preparation methods for this compound.

Q & A

Basic: What are the critical steps for synthesizing 3-Hydroxypiperidine-1-carboximidamide with high purity, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis optimization requires systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) while monitoring yield and purity via HPLC or LC-MS. Purification steps should employ gradient chromatography or recrystallization, validated by spectroscopic characterization (e.g., H/C NMR, IR). Deviations from standard protocols must be justified, such as using anhydrous conditions to prevent hydrolysis of intermediates .

Basic: How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

A multi-technique approach is essential:

- Structural confirmation : Use H/C NMR for stereochemical analysis and mass spectrometry (HRMS) for molecular weight validation.

- Physicochemical properties : Determine logP (octanol-water partitioning), pKa (potentiometric titration), and solubility profiles in biorelevant media (e.g., PBS, simulated gastric fluid).

- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds.

Document all protocols in detail, including instrument calibration and reference standards .

Advanced: How can computational modeling be integrated with experimental data to predict the reactivity of this compound?

Methodological Answer:

Combine density functional theory (DFT) calculations with experimental kinetics:

- DFT : Model transition states for nucleophilic reactions at the carboximidamide group. Validate using crystallographic data or spectroscopic intermediates.

- Molecular dynamics (MD) : Simulate solvation effects on reaction pathways.

- Experimental validation : Compare predicted activation energies with Arrhenius plots from controlled kinetic studies. Ensure reproducibility by sharing computational parameters (e.g., basis sets, force fields) in supplementary materials .

Advanced: What statistical approaches resolve contradictions in bioactivity data across studies involving this compound?

Methodological Answer:

Apply meta-analytic frameworks to quantify heterogeneity:

- Heterogeneity metrics : Calculate to assess the proportion of variability due to study differences (e.g., assay protocols, cell lines). Values >50% indicate substantial heterogeneity requiring subgroup analysis .

- Sensitivity analysis : Exclude outliers and re-effect size using random-effects models.

- Bias assessment : Use funnel plots or Egger’s regression to detect publication bias. Cross-validate findings via systematic searches in PubMed, Web of Science, and specialized databases (avoiding Google Scholar due to low reproducibility) .

Basic: What frameworks ensure rigorous formulation of research questions about the mechanism of action of this compound?

Methodological Answer:

Use structured frameworks to avoid ambiguity:

- PICO : Define Population (e.g., in vitro cell models), Intervention (compound concentration/dosage), Comparison (positive/negative controls), Outcome (e.g., IC, apoptosis markers).

- FINER criteria : Ensure questions are Feasible (e.g., within lab capabilities), Novel (address gaps in kinase inhibition studies), and Relevant (therapeutic potential for specific diseases).

Critically evaluate prior literature to identify conflicting results or understudied pathways .

Advanced: How can FAIR data principles be implemented in managing experimental data for this compound studies?

Methodological Answer:

Adopt the FAIR framework (Findable, Accessible, Interoperable, Reusable):

- Metadata standardization : Use platforms like Chemotion ELN to tag data with CAS numbers, experimental conditions, and version control.

- Repositories : Deposit raw spectra, kinetic datasets, and computational outputs in RADAR4Chem or nmrXiv.

- Terminology alignment : Map terms to IUPAC standards using NFDI4Chem’s services. Document all deviations from protocols to ensure reproducibility .

Basic: What are the best practices for designing dose-response studies to evaluate the toxicity of this compound?

Methodological Answer:

- Range-finding assays : Conduct preliminary tests to identify the LD range.

- Replicate design : Use ≥3 biological replicates per dose, with controls (vehicle and untreated).

- Endpoint selection : Combine viability assays (MTT, ATP luminescence) with mechanistic markers (ROS detection, caspase activation).

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests; report confidence intervals for EC/LC values .

Advanced: How can researchers address variability in synthetic yields of this compound across different laboratories?

Methodological Answer:

- Inter-lab validation : Share standardized protocols (e.g., via ELNs) and reference materials (e.g., purified intermediates).

- Root-cause analysis : Use design of experiments (DoE) to identify critical factors (e.g., moisture levels, stirring rates).

- Quality-by-Design (QbD) : Define a design space for acceptable yield ranges using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.